Naproxen-d3
Overview
Description
Naproxen-d3 is a deuterated form of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. The deuterium atoms in this compound replace three hydrogen atoms in the methoxy group of the naproxen molecule, resulting in a compound with the molecular formula C14H11D3O3 . This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of naproxen, as the presence of deuterium can provide insights into the drug’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen-d3 typically involves the incorporation of deuterium into the naproxen molecule. One common method is the deuterium exchange reaction, where naproxen is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. For example, the methoxy group in naproxen can be deuterated using deuterated methanol (CD3OD) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Naproxen-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The methoxy group in this compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naphthalene derivatives, while substitution reactions can produce various substituted naproxen derivatives .
Scientific Research Applications
Naproxen-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the drug’s metabolic pathways and study its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Drug Development: This compound is used in the development of new NSAIDs and to study the effects of deuterium substitution on drug efficacy and safety.
Biological Research: Researchers use this compound to investigate the molecular mechanisms of inflammation and pain, as well as the role of cyclooxygenase enzymes in these processes.
Industrial Applications: In the pharmaceutical industry, this compound is used for quality control and method validation during the production of naproxen and related compounds.
Mechanism of Action
Naproxen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The presence of deuterium does not significantly alter the mechanism of action but can affect the drug’s pharmacokinetics and metabolic stability .
Comparison with Similar Compounds
Naproxen-d3 is compared with other deuterated and non-deuterated NSAIDs to highlight its uniqueness:
Naproxen: The non-deuterated form of this compound, commonly used for pain and inflammation relief.
Ibuprofen-d3: Another deuterated NSAID used for similar purposes.
Ketoprofen-d3: A deuterated form of ketoprofen, used to study the pharmacokinetics and metabolic pathways of ketoprofen.
This compound stands out due to its specific deuterium substitution in the methoxy group, which can provide unique insights into the drug’s behavior and interactions in biological systems .
Properties
IUPAC Name |
2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-BMSJAHLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238114 | |
Record name | 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958293-79-3 | |
Record name | 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958293-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 958293-79-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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